molecular formula C22H19NO3 B11108167 (2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide

(2E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide

Cat. No.: B11108167
M. Wt: 345.4 g/mol
InChI Key: RUZGWFZOHDVZDI-XNTDXEJSSA-N
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Description

(E)-N-(4-METHOXYPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propenamide backbone with methoxyphenyl and phenoxyphenyl substituents, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-METHOXYPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE typically involves the reaction of 4-methoxyphenylamine with 3-phenoxybenzaldehyde under specific conditions to form the desired product. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-METHOXYPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

(E)-N-(4-METHOXYPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-(4-METHOXYPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl-3-phenylpropiolate: Shares a similar structural motif with a methoxyphenyl and phenyl group.

    3-(4-Hydroxy-3-methoxyphenyl)-N-phenylpropanamide: Contains a hydroxy and methoxy substituted phenyl group, similar to the methoxyphenyl group in the target compound.

    3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Although structurally different, it serves as an intermediate in the synthesis of mesoionic compounds.

Uniqueness

(E)-N-(4-METHOXYPHENYL)-3-(3-PHENOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of methoxyphenyl and phenoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H19NO3/c1-25-19-13-11-18(12-14-19)23-22(24)15-10-17-6-5-9-21(16-17)26-20-7-3-2-4-8-20/h2-16H,1H3,(H,23,24)/b15-10+

InChI Key

RUZGWFZOHDVZDI-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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